2,2-Dimethyl-1,3-dihydroindene-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-1,3-dihydroindene-4-carboxylic acid is a useful research compound. Its molecular formula is C12H14O2 and its molecular weight is 190.242. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Derivative Formation
2,2-Dimethyl-1,3-dihydroindene-4-carboxylic acid has been primarily studied in the context of its derivative formations. A noteworthy application involves the synthesis of 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives . These derivatives are synthesized using a reaction involving this compound and are crucial as drug precursors and potential ligands. This synthesis underlines the compound’s role in forming complex structures useful in pharmaceuticals (Dotsenko et al., 2019).
Corrosion Inhibition
The compound and its derivatives have shown promising results in corrosion inhibition . Specifically, derivatives like 2-(4-methylbenzylidene)-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid have been utilized for protecting mild steel against corrosion in acidic environments. This application is particularly significant in industrial settings where metal preservation is crucial. The studies have shown high efficiency in corrosion inhibition, reaching up to 92% under optimal conditions (Saady et al., 2018).
Supramolecular Chemistry
The compound also plays a pivotal role in supramolecular chemistry . Derivatives of this compound have been involved in forming two-dimensional hydrogen-bonded supramolecular networks. These networks are crucial in understanding molecular interactions and designing new materials with specific properties, such as increased stability or novel functionalities (Zhong, 2013).
Crystallography and Molecular Analysis
The compound's derivatives have been subjected to crystallographic studies and quantum-chemical analysis . These studies are fundamental in understanding the molecular structure and behavior of the compound, contributing to fields like material science and molecular engineering. For instance, the study of 2,5-dimethyl-3,4-dihydro-2H-pyran-2-carboxylic acid provided insights into its molecular form and structural behavior using X-ray diffraction and quantum-chemical calculations (Kovalskyi et al., 2011).
Future Directions
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, play a significant role in cell biology . They are biologically active compounds used for the treatment of various disorders in the human body .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Indole derivatives are known to have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .
Action Environment
It is known that the compound is stable at room temperature and soluble in various organic solvents .
Properties
IUPAC Name |
2,2-dimethyl-1,3-dihydroindene-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-12(2)6-8-4-3-5-9(11(13)14)10(8)7-12/h3-5H,6-7H2,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMSPXUMFWSZXPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C1)C(=CC=C2)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.